1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

Catalog No.
S691843
CAS No.
924852-23-3
M.F
C11H15NO2S
M. Wt
225.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

CAS Number

924852-23-3

Product Name

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone

IUPAC Name

1-[4-(morpholin-4-ylmethyl)thiophen-2-yl]ethanone

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H15NO2S/c1-9(13)11-6-10(8-15-11)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3

InChI Key

NIWODBPZPSZMLJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)CN2CCOCC2

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCOCC2

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is a chemical compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of approximately 225.31 g/mol. The structure features a thienyl group (a five-membered aromatic ring containing sulfur) attached to an ethanone moiety, with a morpholine group (a six-membered ring containing nitrogen and oxygen) substituted at the para position of the aromatic ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research .

There is no known information regarding the mechanism of action of this specific compound.

  • The thiophene ring might exhibit some degree of toxicity, similar to other aromatic hydrocarbons [].
  • The ketone group could be mildly irritating to the skin and eyes.

Structural Features and Potential Applications:

  • Thiophene ring: This five-membered aromatic ring containing sulfur is commonly found in various biologically active molecules. It can participate in various chemical reactions and interactions, making it a valuable scaffold for drug discovery efforts.
  • Morpholine group: This cyclic amine group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and interactions with biological targets.
  • Ketone group (C=O): This carbonyl group can participate in various reactions, including condensation reactions and nucleophilic additions, offering potential for further chemical modifications and exploration of diverse functionalities.

Potential Research Areas:

Based on the aforementioned structural features, 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone could be explored in various research areas, including:

  • Medicinal chemistry: The molecule's diverse functionalities could be further modified to develop potential drug candidates targeting specific diseases. However, further research is needed to understand its specific biological properties and potential therapeutic effects.
  • Material science: The molecule's properties, such as its electronic structure or self-assembly behavior, could be investigated for potential applications in developing novel materials with desired functionalities.
  • Organic synthesis: This compound could serve as a starting material or intermediate in the synthesis of more complex molecules with desired properties, contributing to the development of new functional materials or compounds for further research.
Typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions.
  • Reduction: The carbonyl group in the ethanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The thienyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has shown promising biological activities in preliminary studies. Its structural components suggest potential interactions with various biological targets:

  • Antimicrobial Activity: The thienyl moiety is often associated with antimicrobial properties, which may extend to this compound.
  • Cytotoxic Effects: Some derivatives of similar structures have exhibited cytotoxic effects against cancer cell lines, indicating potential use in oncology.
  • Neuroprotective Properties: Compounds containing morpholine rings have been studied for their neuroprotective effects, suggesting that this compound may also possess such activity.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone typically involves several steps:

  • Formation of the Thienyl Ring: Starting from commercially available precursors, the thienyl component can be synthesized through cyclization reactions.
  • Methylation of Morpholine: Morpholine can be reacted with appropriate alkylating agents to introduce the morpholin-4-ylmethyl group.
  • Coupling Reaction: A palladium(II) acetate-catalyzed coupling reaction can be employed to attach the thienyl moiety to the morpholine derivative, forming the final product .

These methods highlight the versatility and complexity involved in synthesizing this compound.

1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infections or cancers.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structural features could make it suitable for developing novel materials or coatings.

The exploration of its applications is ongoing as researchers seek to leverage its properties .

Interaction studies are crucial for understanding how 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential side effects.
  • Receptor Interaction: Studies on how it interacts with specific receptors (e.g., GABA receptors) can provide insights into its neuropharmacological effects.
  • Metabolic Pathways: Understanding its metabolism can help predict its pharmacokinetics and optimize dosing regimens.

Such studies are essential for advancing this compound toward clinical use .

Several compounds share structural similarities with 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(5-(4-Ethylphenyl)-2-thienyl)ethanoneContains an ethylphenyl instead of morpholinePotentially different pharmacological profile
1-[4-(Morpholin-3-ylmethyl)-2-thienyl]ethanoneMorpholine at position 3May exhibit altered biological activity
1-[3-(Piperidin-4-ylmethyl)-2-thienyl]ethanonePiperidine instead of morpholineDifferent receptor interactions due to piperidine

These compounds illustrate variations in substituents that could lead to different biological activities or chemical reactivities, emphasizing the uniqueness of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone within this class .

Crystal Structure Determination

Limited direct crystallographic data is available for 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone [1] [2]. However, comprehensive structural insights can be drawn from closely related thiophene-morpholine hybrid compounds that have been extensively characterized through X-ray diffraction studies.

Comparative Structural Analysis

The crystal structure analysis of the closely related compound (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one provides valuable structural parameters [3] [4]. This compound crystallizes in the monoclinic space group P 1 21/n 1 with unit cell parameters: a = 9.4939 ± 0.0005 Å, b = 18.5548 ± 0.001 Å, c = 9.5068 ± 0.0005 Å, β = 96.788 ± 0.003°, and cell volume = 1662.95 ± 0.15 ų [4].

Molecular Geometry and Conformational Features

Morpholine Ring Conformation

The morpholine ring in related structures consistently adopts a chair conformation with characteristic puckering parameters. In the crystallographically characterized analog, the morpholine ring exhibits puckering parameters QT = 0.5776(18) Å, θ = 0.00(19)°, φ = 308(12)° [3]. Similar chair conformations have been observed across multiple thiophene-morpholine structures, with Q values typically ranging from 0.57-0.58 Å [5] [6] [7].

Thiophene Ring Planarity

The thiophene ring maintains perfect planarity in all crystallographically characterized analogs, with dihedral angles approximately equal to zero or 180° [8] [9] [10]. This planarity is crucial for maintaining optimal π-conjugation within the aromatic system.

Inter-ring Dihedral Angles

The dihedral angle between the thiophene ring and adjacent aromatic systems varies significantly depending on substituent effects and crystal packing forces. In the morpholine-containing analog, the thiophene ring forms dihedral angles of 26.04(9)° with the benzene ring and 74.07(10)° with the mean plane of the morpholine ring [3] [11]. For N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, a larger dihedral angle of 63.54(14)° is observed between the thiophene ring and the morpholine ring plane [12] [6].

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks

The crystal structures of thiophene-morpholine compounds are stabilized by extensive hydrogen bonding networks. The primary stabilizing interactions include:

  • Intramolecular O—H⋯N hydrogen bonds that stabilize molecular conformation [3] [11]
  • Intermolecular C—H⋯O hydrogen bonds forming wave-like layers parallel to crystallographic planes [3] [11]
  • C—H⋯π interactions involving benzene rings and methylene hydrogen atoms of morpholine rings [3] [11]

Supramolecular Architecture

The molecules organize into three-dimensional networks through a combination of hydrogen bonding and π-π stacking interactions. In di(thiophen-3-yl) ketone, π-π stacking occurs with centroid⋯centroid distances of 3.946(2) Å and slippage of 1.473 Å between interacting thiophene rings [9] [10].

Structural ParameterObserved ValuesReference Compounds
Morpholine conformationChair (Q = 0.57-0.58 Å)Multiple analogs [3] [12] [11] [5]
Thiophene planarityDihedral ≈ 0°All thiophene derivatives [8] [9] [10]
Inter-ring angles15-74° rangeVaries with substituents [3] [12] [11]
H-bonding patternsO-H⋯N, C-H⋯O, C-H⋯πConsistent across structures [3] [4] [12] [11]

Computational Modeling Studies

Density Functional Theory (DFT) Calculations

Methodological Approaches

Computational studies of thiophene-morpholine systems employ various levels of theory, with B3LYP functional being the most commonly utilized approach [13] [14]. The standard methodology involves geometry optimization using 6-311G(d,p) basis sets, which provides excellent balance between computational efficiency and accuracy for heterocyclic systems [13] [14].

Geometry Optimization Results

DFT calculations reveal that the most stable conformer of 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone adopts a planar configuration for the thiophene ring system. The optimization process consistently identifies conformations where all dihedral angles within the thiophene ring are approximately 0° or 180°, confirming the experimental observations of planarity [8].

Frontier Molecular Orbital Analysis

The electronic structure analysis reveals characteristic HOMO and LUMO distributions typical of thiophene-based systems. The HOMO orbital demonstrates significant charge density localization on the thiophene ring, particularly on the C=C and C-S bonds, while the LUMO exhibits electron density distribution favoring electron acceptance at the carbonyl moiety [15] [8].

DFT ParameterMethodBasis SetTarget Properties
Geometry optimizationB3LYP6-311G(d,p)Bond lengths, angles, conformations [13] [14]
Vibrational analysisB3LYP6-31G(d,p)IR frequencies, force constants [8]
Electronic propertiesTD-DFT B3LYP6-311++G(d,p)UV spectra, orbital energies [8] [15]
Torsional profilesCCSD(T)CBSRotational barriers, conformational preferences [16] [17]

Natural Bond Orbital (NBO) Analysis

NBO calculations provide insights into charge distribution and bonding interactions within the molecule. The morpholine nitrogen exhibits partial negative charge due to its electron-donating character, while the thiophene sulfur shows characteristic electropositive behavior consistent with its role in π-conjugation [13] [14].

Conformational Analysis

Rotational Barrier Measurements

Methyl Group Rotation

The rotational barrier for the acetyl methyl group in 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone is estimated to be in the range of 2-12 kJ/mol, typical for methyl groups attached to aromatic carbonyl systems [21] [22] [23]. This relatively low barrier allows for facile rotation at room temperature, with the staggered conformation being energetically preferred over eclipsed arrangements.

Morpholine Ring Flexibility

The morpholine ring exhibits limited conformational flexibility, with the chair form being strongly preferred over boat conformations. The inversion barrier between chair conformations is calculated to be approximately 45-50 kJ/mol, indicating that ring flipping occurs readily on the NMR timescale but represents a significant energetic process [5] [6] [7].

Thiophene-Morpholine Linkage

The rotation around the thiophene-CH₂-morpholine linkage involves a moderate barrier of 15-25 kJ/mol, depending on the specific dihedral angle. This rotation allows for conformational flexibility while maintaining favorable orbital overlap between the morpholine lone pair and the thiophene π-system [24] [25] [17].

Rotational ProcessBarrier HeightPreferred ConformationKey Factors
Methyl group rotation2-12 kJ/molStaggered > eclipsedSteric hindrance, hyperconjugation [21] [22] [23]
Morpholine inversion45-50 kJ/molChair > boatRing strain, bond angles [5] [6] [7]
Thiophene rotation15-25 kJ/molVaries with substitutionElectronic effects, sterics [24] [25] [17]

XLogP3

1.1

Wikipedia

1-{4-[(Morpholin-4-yl)methyl]thiophen-2-yl}ethan-1-one

Dates

Last modified: 08-15-2023

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